Ethyl(oxolan-3-ylmethyl)amine
Description
Ethyl(oxolan-3-ylmethyl)amine (CAS 7179-93-3) is a secondary amine characterized by an ethyl group attached to a methyl-substituted oxolane (tetrahydrofuran) ring at the 3-position. Its molecular formula is C₆H₁₃NO, with a molar mass of 115.176 g/mol . The compound is structurally defined by the oxolane ring, which imparts moderate polarity and influences its solubility in organic solvents. It is commercially available as a high-purity reagent (97%) and is utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals due to its amine functionality and stable heterocyclic framework .
Properties
IUPAC Name |
N-(oxolan-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-7-3-4-9-6-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOPJGJMYXBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291342 | |
| Record name | N-Ethyltetrahydro-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165253-30-5 | |
| Record name | N-Ethyltetrahydro-3-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165253-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyltetrahydro-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing primary amines, including ethyl(oxolan-3-ylmethyl)amine, is through the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, reacting oxolan-3-ylmethyl chloride with ethylamine under basic conditions can yield this compound.
Reductive Amination: Another method involves the reductive amination of oxolan-3-ylmethyl ketone with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Secondary or tertiary amines.
Substitution: Formation of alkylated or sulfonylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl(oxolan-3-ylmethyl)amine has a molecular formula of and a molecular weight of 171.27 g/mol. The compound features an oxolane (tetrahydrofuran) ring, which contributes to its unique chemical behavior and biological activity.
Chemistry
This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution, making it valuable in organic synthesis.
Biology
The compound has been studied for its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. Research indicates that it may influence neurotransmission, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Medicine
This compound is being investigated for its therapeutic effects in neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety.
Research has highlighted several biological activities associated with this compound:
- Neurotransmitter Modulation : Studies show that this compound can affect serotonin and dopamine levels in vitro, indicating potential applications in mood regulation.
- Cytotoxicity Studies : In vitro assays conducted on various cell lines revealed that the compound does not exhibit significant cytotoxic effects at certain concentrations, suggesting safety profiles for further development.
- Pharmacological Applications : The compound's modulation of neurotransmitter systems supports its exploration as a therapeutic agent for mental health disorders.
Neurotransmitter Modulation
Research indicates that this compound can significantly modulate levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.
Cytotoxicity Assays
In vitro studies have shown that this compound does not exhibit significant cytotoxicity against B16F10 melanoma cells after 48 hours of treatment, indicating its potential safety for therapeutic use.
Pharmacological Investigations
The compound has been explored for its potential therapeutic applications in treating depression and anxiety due to its ability to modulate neurotransmitter systems effectively.
Mechanism of Action
The mechanism of action of ethyl(oxolan-3-ylmethyl)amine involves its interaction with specific molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The pathways involved often include nucleophilic attack on electrophilic centers in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl(oxolan-3-ylmethyl)amine and related compounds:
Detailed Comparative Analysis
Structural Features
- This compound : Features a secondary amine directly bonded to a methyl-oxolane group. The oxolane ring enhances solubility in polar aprotic solvents while the ethyl group provides steric bulk .
- Triazole Derivative (CAS 1706454-39-8) : Incorporates a 1,2,3-triazole ring via a methylene linker. The triazole introduces aromaticity and hydrogen-bonding capacity, expanding utility in medicinal chemistry .
- Ester Derivative (CAS 87439-10-9): Combines an ethyl ester with an α-amino acid motif, enabling participation in peptide coupling reactions. The ester group increases hydrolytic instability compared to the parent amine .
- Pyridine Derivative : The pyridine ring adds aromaticity and basicity, making it suitable for metal coordination or as a chiral ligand in asymmetric synthesis .
Physicochemical Properties
- Polarity : The pyridine and triazole derivatives exhibit higher polarity due to aromatic heterocycles, whereas the parent amine and ester derivative are more lipophilic .
- Stability : The ester derivative is prone to hydrolysis under acidic/basic conditions, unlike the stable oxolane-amine backbone .
Biological Activity
Ethyl(oxolan-3-ylmethyl)amine is a compound of significant interest in biochemical and medicinal research due to its diverse biological activities and potential applications. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its structure, which includes:
- An ethyl group .
- An oxolan-3-ylmethyl group .
- An amine group .
These components contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its amine functionality, allowing it to:
- Act as a nucleophile , engaging in various biochemical reactions.
- Form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity.
- Participate in cellular signaling pathways, affecting gene expression and metabolism .
Biological Activities
This compound has shown potential in several areas:
1. Proteomics Research
- Utilized as a biochemical reagent for studying protein structures and functions.
- Its derivatives have been explored for their ability to interact with specific molecular targets, enhancing the understanding of protein dynamics.
2. Medicinal Chemistry
- Investigated for its role in drug discovery, particularly as a precursor for synthesizing pharmaceutical compounds.
- Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential therapeutic applications .
3. Organic Synthesis
- Acts as an intermediate in the synthesis of various organic molecules, facilitating the development of new drugs and materials.
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of this compound derivatives on various cancer cell lines demonstrated that certain modifications to the compound's structure significantly enhanced its anticancer properties. The results indicated a dose-dependent response, with some derivatives exhibiting IC50 values in the low micromolar range .
Case Study 2: Enzyme Interaction
Research on the interaction of this compound with dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis, revealed that specific derivatives could inhibit DHFR activity effectively. This inhibition could potentially lead to reduced cell proliferation in rapidly dividing cells, such as those found in tumors .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | Anticancer, enzyme inhibition | Unique ethyl group enhances reactivity |
| Mthis compound | Moderate enzyme interaction | Less potent than ethyl derivative |
| Propyl(oxolan-3-ylmethyl)amine | Similar enzyme inhibition | Increased hydrophobicity affects solubility |
| Butyl(oxolan-3-ylmethyl)amine | Lower biological activity | Greater steric hindrance |
Q & A
Q. What are the established synthetic routes for Ethyl(oxolan-3-ylmethyl)amine, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via reductive amination. For example, oxolane-3-carbaldehyde can react with ethylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH 6–7) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., methanol or acetonitrile), and temperature (25–40°C) to maximize yields. Catalysts such as molecular sieves may enhance selectivity by absorbing water, shifting equilibrium toward imine formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they highlight?
- IR Spectroscopy : Identifies primary amine N–H stretches (~3300 cm⁻¹) and ether C–O–C vibrations (~1100 cm⁻¹) .
- ¹H NMR : Signals for oxolane protons (δ 3.5–4.0 ppm, multiplet) and ethylamine CH₂ groups (δ 2.5–3.0 ppm, triplet) confirm connectivity .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 145.2 for C₆H₁₁NO) and fragmentation patterns validate purity and structure .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
The compound exhibits moderate polarity due to its oxolane and amine groups, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially miscible in water. Stability tests indicate decomposition above 150°C, requiring storage at 4°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How does the oxolane ring influence the compound’s reactivity in nucleophilic substitutions compared to acyclic ethers?
The oxolane ring’s conformational rigidity enhances steric hindrance, slowing SN2 reactions compared to flexible acyclic ethers. However, its electron-donating oxygen atom increases nucleophilicity at the adjacent methylene group, facilitating alkylation or acylation reactions under mild conditions (e.g., with alkyl halides in THF at 0°C) . Computational studies comparing transition-state energies for oxolane vs. ethyl ether derivatives could quantify this effect .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in antioxidant or anti-inflammatory activity (e.g., IC₅₀ variations) may arise from:
- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance radical scavenging in DPPH assays, while steric hindrance from 3,5-dimethoxy groups reduces activity .
- Assay Conditions : Standardize protocols (e.g., pH, incubation time) for lipid peroxidation (Fe²⁺-induced) and NO scavenging (using Griess reagent) to minimize variability .
- In Vivo Models : Control variables like rodent strain (Wistar vs. Sprague-Dawley) and inflammation induction methods (carrageenan vs. histamine) .
Q. What mechanistic insights explain the anti-inflammatory activity of this compound derivatives in animal models?
Derivatives with phenolic substituents (e.g., 4-hydroxyphenyl) inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ (PGE₂) synthesis in rat paw edema models, achieving 70–83% inhibition comparable to diclofenac . Mechanistic studies using enzyme kinetics (Km/Vmax analysis) and molecular docking (PDB: 5IKT) can identify binding interactions with COX-2’s active site .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to screen variables (e.g., solvent, catalyst ratio) .
- Bioactivity Validation : Combine in vitro assays with in silico ADMET profiling to prioritize lead compounds .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting raw spectral data and assay protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
